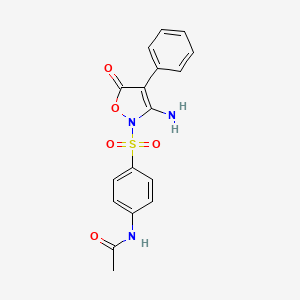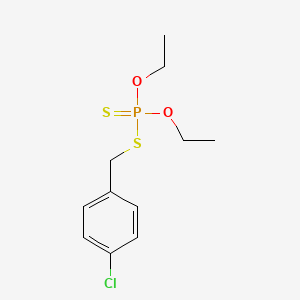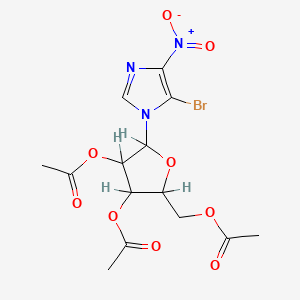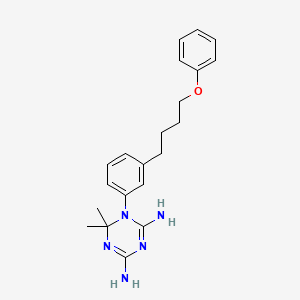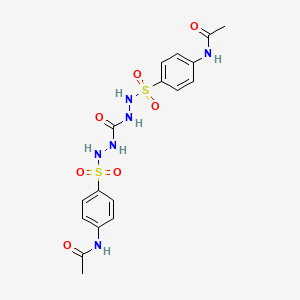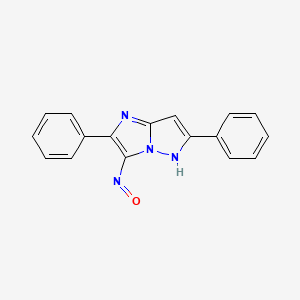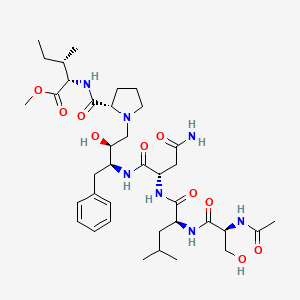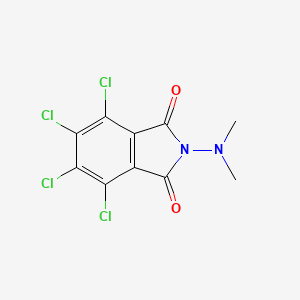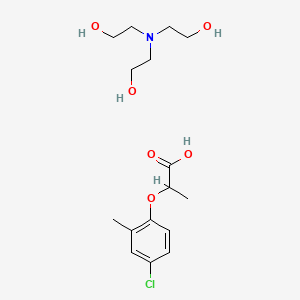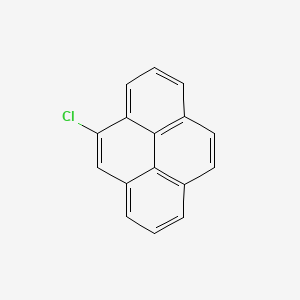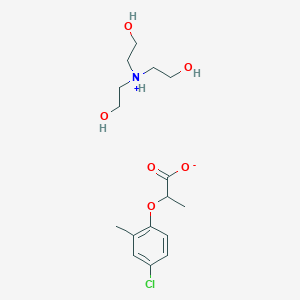
2-(4-Chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of mecoprop-trolamine involves the reaction of mecoprop acid with triethanolamine. The process typically includes the following steps:
Synthesis of Mecoprop Acid: Mecoprop acid is synthesized through the chlorination of 2-methylphenol followed by reaction with chloroacetic acid.
Formation of Mecoprop-trolamine: Mecoprop acid is then reacted with triethanolamine under controlled conditions to form the mecoprop-trolamine compound.
Industrial production methods often involve bulk polymerization techniques to ensure the homogeneity and stability of the final product .
化学反応の分析
Mecoprop-trolamine undergoes various chemical reactions, including:
Oxidation: Mecoprop-trolamine can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Mecoprop-trolamine can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mecoprop-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural and non-crop uses
作用機序
Mecoprop-trolamine acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal cell growth and division. It is absorbed through the leaves and translocated to the roots, where it interferes with cellular processes, leading to the death of targeted broad-leaved weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
類似化合物との比較
Mecoprop-trolamine is similar to other phenoxy herbicides such as 2,4-D and dicamba. it is unique in its specific action on broad-leaved weeds and its formulation with triethanolamine, which enhances its solubility and stability . Similar compounds include:
2,4-D: Another phenoxy herbicide with a broader spectrum of activity.
Dicamba: Known for its effectiveness against a wide range of weed species.
Mecoprop: The parent compound of mecoprop-trolamine, used in similar applications.
特性
CAS番号 |
53404-61-8 |
|---|---|
分子式 |
C16H26ClNO6 |
分子量 |
363.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |
InChIキー |
CDRNTSYQTIKJNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C(CO)[NH+](CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




